BCI hydrochloride

Description

Properties

IUPAC Name |

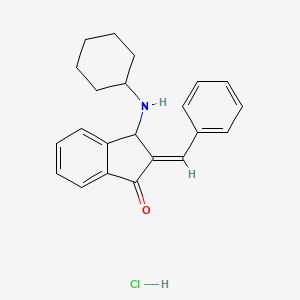

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPATUDRDKCLPTI-QMGGKDRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Advent of a Chromogenic Workhorse: A Technical History of BCIP

For decades, 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) has been a cornerstone of molecular biology and histochemistry, enabling researchers to visualize the invisible. In concert with Nitro Blue Tetrazolium (NBT), it forms a sensitive and reliable chromogenic substrate system for the detection of alkaline phosphatase (AP) activity. This technical guide delves into the discovery and history of BCIP, its mechanism of action, and provides detailed protocols for its application in key research techniques.

Discovery and Seminal Synthesis

The intellectual precursor to BCIP emerged from the work of Horwitz and his colleagues. In a 1966 publication in the Journal of Medicinal Chemistry, they described the synthesis of a series of dihalo-3-indolyl phosphates and sulfates as substrates for the cytochemical demonstration of enzyme activity[1]. This foundational work laid the groundwork for the development of BCIP as a highly effective substrate for alkaline phosphatase. The key innovation was the recognition that the enzymatic cleavage of a phosphate group from a halogenated indolyl molecule could initiate a colorful precipitation reaction.

While the full text of the original 1966 paper by Horwitz et al. provides the most detailed account of the initial synthesis, the general principle involves the phosphorylation of 5-bromo-4-chloro-3-indoxyl. The synthesis of related compounds, such as 5-bromo-6-chloro-3-indoxyl derivatives, has been described in the patent literature, involving multi-step reactions starting from precursors like 4-chloro-2-aminobenzoic acid[2].

The BCIP/NBT Chromogenic Reaction: A Partnership in Visualization

BCIP is most effective when used in combination with a redox-active dye, most commonly Nitro Blue Tetrazolium (NBT). The enzymatic reaction and subsequent color development proceed in a two-step process:

-

Enzymatic Hydrolysis: Alkaline phosphatase, often conjugated to a secondary antibody or other detection molecule, catalyzes the hydrolysis of the phosphate group from the BCIP molecule. This enzymatic cleavage yields a highly reactive intermediate, 5-bromo-4-chloro-3-indoxyl.

-

Oxidative Dimerization and Dye Reduction: The unstable 5-bromo-4-chloro-3-indoxyl intermediate undergoes rapid oxidation. In the presence of NBT, this oxidation is coupled to the reduction of the tetrazolium salt. This redox reaction results in two key products:

-

An insoluble, dark blue to purple diformazan precipitate from the reduction of NBT.

-

The dimerization of the oxidized indoxyl intermediate to form 5,5'-dibromo-4,4'-dichloro-indigo, which is also a colored precipitate.

-

The combination of these two colored, insoluble products at the site of alkaline phosphatase activity results in a sharp, well-defined, and intensely colored signal that is stable and does not fade upon exposure to light[3][4][5][6][7].

Figure 1: The enzymatic and chemical cascade of the BCIP/NBT reaction.

Quantitative Data and Performance Characteristics

| Substrate System | Detection Principle | Product | Sensitivity | Applications |

| BCIP/NBT | Chromogenic (Precipitating) | Dark blue/purple insoluble precipitate | High (pg to ng range) | Western Blot, IHC, ISH |

| p-Nitrophenyl Phosphate (pNPP) | Chromogenic (Soluble) | Yellow soluble product | Moderate (ng range) | ELISA |

| CDP-Star® | Chemiluminescent | Light emission | Very High (fg to pg range) | Western Blot, ELISA |

| 4-Methylumbelliferyl Phosphate (MUP) | Fluorogenic | Fluorescent product | High | ELISA, Flow Cytometry |

Table 1: Comparison of Common Alkaline Phosphatase Substrates. The sensitivity of BCIP/NBT is generally considered to be in the picogram to nanogram range, making it suitable for the detection of low-abundance targets[8]. Its precipitating nature provides excellent spatial resolution, which is crucial for in situ hybridization (ISH) and immunohistochemistry (IHC)[9][10][11]. For enzyme-linked immunosorbent assays (ELISAs), soluble chromogenic substrates like p-nitrophenyl phosphate (pNPP) are more commonly used, as the colored product needs to be quantified in solution[12][13]. While chemiluminescent and fluorogenic substrates can offer higher sensitivity, BCIP/NBT remains a cost-effective and convenient option that does not require specialized imaging equipment.

Detailed Experimental Protocols

The following are detailed protocols for the use of BCIP/NBT in Western Blotting, Immunohistochemistry, and in situ Hybridization.

Western Blotting

This protocol outlines the final detection steps of a Western blot after incubation with an alkaline phosphatase-conjugated secondary antibody.

Figure 2: Workflow for Western blot detection using BCIP/NBT.

Materials:

-

Membrane with transferred proteins, blocked, and incubated with primary and AP-conjugated secondary antibodies.

-

Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.

-

Alkaline Phosphatase Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5.

-

BCIP stock solution (e.g., 50 mg/mL in dimethylformamide).

-

NBT stock solution (e.g., 50 mg/mL in 70% dimethylformamide).

-

Deionized water.

Procedure:

-

Following incubation with the AP-conjugated secondary antibody, wash the membrane thoroughly with TBST. Perform at least three washes of 5-10 minutes each with gentle agitation to remove unbound antibody.

-

Prepare the BCIP/NBT working solution immediately before use. For every 10 mL of Alkaline Phosphatase Buffer, add 33 µL of NBT stock solution and 16.5 µL of BCIP stock solution. Mix well.

-

Pour the BCIP/NBT working solution over the membrane, ensuring the entire surface is covered.

-

Incubate the membrane at room temperature, protected from light. Color development should be visible within 5 to 30 minutes, depending on the abundance of the target protein.

-

Monitor the development of the colored precipitate. The reaction proceeds at a steady rate, allowing for good control[4].

-

Once the desired signal intensity is achieved and before the background becomes too high, stop the reaction by washing the membrane extensively with deionized water.

-

The membrane can then be air-dried and imaged.

Immunohistochemistry (IHC)

This protocol describes the chromogenic detection of an antigen in formalin-fixed, paraffin-embedded tissue sections.

Figure 3: Immunohistochemistry workflow with BCIP/NBT detection.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary antibody.

-

AP-conjugated secondary antibody.

-

Phosphate-Buffered Saline (PBS).

-

BCIP/NBT substrate solution (commercially available ready-to-use solutions are recommended for consistency).

-

Levamisole solution (optional, for blocking endogenous AP activity).

-

Counterstain (e.g., Nuclear Fast Red).

-

Aqueous mounting medium.

Procedure:

-

Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.

-

Perform antigen retrieval if necessary, according to the primary antibody manufacturer's instructions.

-

Wash the slides in PBS.

-

If endogenous alkaline phosphatase activity is a concern, incubate the sections with a levamisole-containing buffer.

-

Block non-specific protein binding by incubating the sections with a blocking solution for 30-60 minutes.

-

Incubate with the primary antibody at the optimal dilution and for the recommended time and temperature.

-

Wash the slides thoroughly with PBS.

-

Incubate with the AP-conjugated secondary antibody according to the manufacturer's protocol.

-

Wash the slides again with PBS.

-

Apply the BCIP/NBT substrate solution to the tissue sections and incubate in the dark at room temperature for 5-30 minutes, or until the desired color intensity is reached. Monitor the reaction under a microscope.

-

Stop the reaction by rinsing the slides gently with distilled water.

-

If desired, counterstain the sections with a compatible counterstain such as Nuclear Fast Red.

-

Dehydrate the slides through graded ethanol and xylene (if using a compatible mounting medium) and coverslip.

In Situ Hybridization (ISH)

This protocol provides a general outline for the detection of a specific nucleic acid sequence in cells or tissues using a labeled probe and BCIP/NBT.

Figure 4: Workflow for in situ hybridization detection using BCIP/NBT.

Materials:

-

Fixed and permeabilized cells or tissue sections on slides.

-

Hybridization buffer.

-

Labeled nucleic acid probe (e.g., digoxigenin-labeled).

-

Stringency wash buffers.

-

Blocking reagent.

-

Anti-label antibody conjugated to alkaline phosphatase (e.g., anti-DIG-AP).

-

Alkaline Phosphatase Buffer (100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl₂, pH 9.5).

-

BCIP/NBT substrate solution.

Procedure:

-

Perform fixation, permeabilization, and hybridization with the labeled probe according to standard ISH protocols.

-

After hybridization, perform stringent washes to remove the unbound probe.

-

Block non-specific binding sites with a suitable blocking reagent for 1-2 hours.

-

Incubate the samples with an anti-label antibody conjugated to alkaline phosphatase (e.g., anti-digoxigenin-AP) at the appropriate dilution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the samples extensively to remove the unbound antibody conjugate.

-

Equilibrate the samples in Alkaline Phosphatase Buffer for 5-10 minutes.

-

Incubate the samples with the freshly prepared BCIP/NBT substrate solution in the dark. The development time can range from 30 minutes to several hours, depending on the abundance of the target nucleic acid.

-

Monitor the color development under a microscope.

-

Stop the reaction by washing with a buffer containing EDTA (e.g., PBS with 1 mM EDTA) or simply by rinsing thoroughly with distilled water.

-

Mount the slides with an aqueous mounting medium and visualize.

Conclusion

From its origins in the mid-20th century, 5-Bromo-4-chloro-3-indolyl phosphate has become an indispensable tool for researchers across numerous disciplines. Its partnership with NBT provides a robust, sensitive, and cost-effective method for the chromogenic detection of alkaline phosphatase activity. The resulting stable, high-contrast precipitate allows for the precise localization of proteins and nucleic acids in a variety of experimental contexts. While newer, more sensitive detection methods have emerged, the simplicity and reliability of the BCIP/NBT system ensure its continued and widespread use in laboratories worldwide.

References

- 1. Substrates for cytochemical demonstration of enzyme activity. II. Some dihalo-3-indolyl phosphates and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

- 3. Bacterial alkaline phosphatase. Part III. Kinetic studies with substituted phenyl phosphates and structurally related inhibitors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mpbio.com [mpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. whoi.edu [whoi.edu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromo-4-chloro-3-indolyl phosphate - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Understanding the Substrate Specificity of Alkaline Phosphatase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkaline phosphatase (AP) is a ubiquitous metalloenzyme that plays a crucial role in various physiological processes by catalyzing the hydrolysis of phosphomonoesters at an alkaline pH. Its broad substrate specificity and involvement in key signaling pathways have made it a significant area of study for researchers in biochemistry, cell biology, and drug development. This in-depth technical guide provides a comprehensive overview of the core principles governing the substrate specificity of alkaline phosphatase, supported by quantitative data, detailed experimental protocols, and visual representations of associated molecular processes.

Core Concepts of Alkaline Phosphatase Substrate Specificity

Alkaline phosphatase is a dimeric enzyme, with each monomer containing a highly conserved active site. The catalytic activity of AP is critically dependent on the presence of two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg2+) within the active site of each monomer. These metal ions play essential roles in substrate binding, transition state stabilization, and the activation of the nucleophilic serine residue.

The substrate specificity of alkaline phosphatase is notably broad, enabling it to hydrolyze a wide array of phosphomonoesters. This promiscuity is attributed to the open and accessible nature of the active site, which primarily interacts with the phosphate moiety of the substrate, while having less stringent requirements for the organic portion of the molecule. This allows AP to act on a diverse range of molecules, from simple organic phosphates to complex biomolecules like nucleotides and phosphorylated proteins.

Beyond its primary phosphomonoesterase activity, alkaline phosphatase exhibits promiscuous catalytic activity towards other substrate classes, including phosphodiesters, pyrophosphates, and even sulfate esters, albeit with lower efficiency. This broad reactivity underscores the enzyme's adaptability and its involvement in a multitude of biological functions.

The Catalytic Mechanism

The catalytic mechanism of alkaline phosphatase proceeds through a "ping-pong" mechanism involving a covalent phosphoserine intermediate. The key steps are as follows:

-

Substrate Binding: The phosphate group of the substrate coordinates with the two zinc ions in the active site.

-

Nucleophilic Attack: A highly reactive serine residue (Ser102 in E. coli), activated by the surrounding metal ions and basic environment, performs a nucleophilic attack on the phosphorus atom of the substrate.

-

Formation of Phosphoserine Intermediate: This attack leads to the formation of a transient pentacovalent transition state, which then resolves into a covalent phosphoserine intermediate and the release of the alcohol product.

-

Hydrolysis of the Intermediate: A water molecule, activated by one of the zinc ions, attacks the phosphorus atom of the phosphoserine intermediate.

-

Product Release: This second nucleophilic attack, again proceeding through a pentacovalent transition state, results in the cleavage of the phosphate from the serine residue. The inorganic phosphate is then released, regenerating the free enzyme for another catalytic cycle.

Quantitative Analysis of Substrate Specificity

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and overall substrate preference.

The following tables summarize the kinetic parameters of various alkaline phosphatase isozymes with different substrates.

Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP)

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| p-Nitrophenyl phosphate (pNPP) | 0.04 | 9.70 | 2.44 x 105 | [1] |

| p-Nitrophenyl phosphate (pNPP) | 0.76 (in Tris-HCl, pH 11) | 82.98 | - | |

| p-Nitrophenyl phosphate (pNPP) | 0.4 (in Glycine-NaOH, pH 9.5) | 42.55 | - | |

| bis-p-Nitrophenyl phosphate (bis-pNPP) | 0.459 (with Zn2+) | - | - | [2] |

| bis-p-Nitrophenyl phosphate (bis-pNPP) | 0.607 (with Mg2+) | - | - | [2] |

Table 2: Kinetic Parameters of Other Alkaline Phosphatase Isozymes

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Human Placental AP | p-Nitrophenyl phosphate | Increased in reverse micelles | Decreased in reverse micelles | [3] |

| E. coli AP | 2,4-Dinitrophenyl phosphate | - | - | [4] |

| Rat Kidney AP | p-Nitrophenyl phosphate | 0.5 | 0.02 | [5] |

| Pig Kidney AP | Pyrophosphate (PPi) | Varies with Mg2+ concentration | - | [6] |

| Tissue-Nonspecific AP (TNAP) | ATP, ADP, AMP, PPi, etc. | Broad substrate specificity | Hydrolyzes various substrates | [7] |

Experimental Protocols for Determining Substrate Specificity

The most common method for determining the kinetic parameters of alkaline phosphatase is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as the substrate. The hydrolysis of pNPP by AP produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

General Experimental Workflow for Kinetic Analysis

Detailed Protocol for pNPP Assay

Materials:

-

Alkaline Phosphatase (e.g., from calf intestine, E. coli)

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl2, pH 9.8

-

Stop Solution: 3.0 M NaOH

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Thermostated water bath or incubator

-

96-well microplate (optional)

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and adjust the pH to 9.8 at the desired reaction temperature.

-

Prepare a stock solution of pNPP in the Assay Buffer. The concentration will depend on the range of substrate concentrations to be tested.

-

Prepare a stock solution of the alkaline phosphatase enzyme in a suitable buffer (e.g., Tris-HCl) and keep it on ice.

-

-

Assay Setup:

-

In a series of tubes or wells of a microplate, add varying volumes of the pNPP stock solution and adjust the final volume with Assay Buffer to have a consistent reaction volume. This will create a range of substrate concentrations.

-

Prepare a blank for each substrate concentration containing the substrate and Assay Buffer but no enzyme.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a small, fixed amount of the enzyme solution to each tube/well.

-

Incubate the reactions at the chosen temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Measurement:

-

Stop the reaction by adding a volume of the Stop Solution. This will raise the pH and denature the enzyme, while also ensuring the p-nitrophenol product is in its fully ionized, yellow form.

-

Measure the absorbance of each reaction mixture at 405 nm against the corresponding blank.

-

-

Data Analysis:

-

Convert the absorbance values to the concentration of p-nitrophenol produced using a standard curve or the molar extinction coefficient of p-nitrophenol under the assay conditions.

-

Calculate the initial reaction velocity (v) for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Role of Alkaline Phosphatase in Signaling Pathways

The broad substrate specificity of alkaline phosphatase allows it to participate in a variety of signaling pathways by dephosphorylating key molecules. Two prominent examples are its role in mitigating inflammation by detoxifying lipopolysaccharide (LPS) and its essential function in bone mineralization.

LPS Dephosphorylation and TLR4 Signaling

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4). The toxicity of LPS is largely dependent on its phosphorylated lipid A moiety. Intestinal alkaline phosphatase (IAP) can dephosphorylate LPS, thereby reducing its ability to activate the TLR4 signaling cascade and mitigating the inflammatory response.[8][9]

Bone Mineralization

Tissue-nonspecific alkaline phosphatase (TNAP) is crucial for bone mineralization.[10][11] Its primary role in this process is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. By breaking down PPi, TNAP increases the local concentration of inorganic phosphate (Pi), which, along with calcium, is essential for the nucleation and growth of hydroxyapatite crystals on the collagen matrix of bone.

Implications for Drug Development

The diverse roles of alkaline phosphatase in health and disease present numerous opportunities for therapeutic intervention. The development of isozyme-specific inhibitors or activators of AP is a promising strategy for treating a range of conditions. For instance, inhibitors of TNAP could be beneficial in preventing pathological calcification, while activators of IAP might be used to combat inflammatory conditions of the gut. A thorough understanding of the substrate specificity of different AP isozymes is paramount for the rational design of such targeted therapies. Furthermore, the broad substrate specificity of AP is leveraged in prodrug strategies, where a phosphate group is attached to a drug to improve its solubility and absorption, with the phosphate being cleaved by endogenous AP at the target site to release the active drug.

Conclusion

The substrate specificity of alkaline phosphatase is a multifaceted topic with significant implications for our understanding of fundamental biological processes and for the development of novel therapeutics. Its broad reactivity, coupled with the distinct characteristics of its various isozymes, makes it a fascinating subject of ongoing research. The methodologies and data presented in this guide provide a solid foundation for professionals seeking to delve into the intricacies of this remarkable enzyme. The continued exploration of its substrate preferences and catalytic mechanisms will undoubtedly uncover new avenues for scientific discovery and clinical innovation.

References

- 1. biocompare.com [biocompare.com]

- 2. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Upregulation of alkaline phosphatase and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pyrophosphatase activity of pig kidney alkaline phosphatase and its inhibition by magnesium ions and excess of pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal Alkaline Phosphatase Detoxifies Lipopolysaccharide and Prevents Inflammation in Response to the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into Alkaline Phosphatase Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

The Core Distinction: A Technical Guide to BCIP and X-Gal Chromogenic Substrates

For researchers, scientists, and drug development professionals navigating the landscape of molecular biology and histochemistry, the selection of an appropriate chromogenic substrate is paramount for accurate and sensitive detection of enzymatic activity. Among the most prevalent are BCIP (5-Bromo-4-chloro-3-indolyl phosphate) and X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside). While both yield a colored precipitate, their underlying enzymatic specificity, reaction mechanisms, and primary applications differ significantly. This guide provides an in-depth technical comparison to inform the optimal choice of substrate for various experimental contexts.

Core Principles and Chemical Differences

At their core, BCIP and X-Gal are indolyl-based molecules that, upon enzymatic cleavage, release an intermediate that ultimately forms an insoluble, colored precipitate at the site of enzyme activity. The critical distinction lies in the enzyme that recognizes and acts upon each substrate.

BCIP is a substrate for alkaline phosphatase (AP) .[1][2][3] The presence of a phosphate group on the indole ring dictates its specificity for this enzyme. In contrast, X-Gal is a substrate for β-galactosidase , an enzyme encoded by the lacZ gene.[4][5][6] The galactose moiety in X-Gal's structure is the key to its recognition by β-galactosidase.[6][7]

The enzymatic reaction of BCIP is most effective when coupled with a secondary component, Nitro Blue Tetrazolium (NBT) .[1][8] Alkaline phosphatase hydrolyzes the phosphate group from BCIP, yielding 5-bromo-4-chloro-3-hydroxyindole.[2] This intermediate then reduces NBT to an insoluble dark blue to purple diformazan precipitate, while the indolyl moiety itself dimerizes and oxidizes to form a blue indigo dye.[9][10][11] The combination of these products results in an amplified, intensely colored precipitate.[8]

X-Gal's reaction mechanism is more direct. β-galactosidase cleaves the glycosidic bond in X-Gal, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole.[4][6][12] This intermediate then spontaneously dimerizes and is oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble, intensely blue precipitate.[4][6]

Comparative Analysis

The distinct properties of BCIP and X-Gal dictate their suitability for different applications. A summary of their key characteristics is presented below.

| Feature | BCIP (with NBT) | X-Gal |

| Enzyme | Alkaline Phosphatase (AP) | β-galactosidase |

| Full Chemical Name | 5-Bromo-4-chloro-3-indolyl phosphate | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside |

| Precipitate Color | Dark blue to purple[1][13] | Intense blue[4][6] |

| Reaction Mechanism | Enzymatic hydrolysis of phosphate, reduction of NBT, and dimerization/oxidation of indolyl intermediate[9][10][11] | Enzymatic hydrolysis of glycosidic bond, followed by spontaneous dimerization and oxidation of the indolyl intermediate[4][6] |

| Primary Applications | Western Blotting, Immunohistochemistry (IHC), In Situ Hybridization (ISH)[1][2][14] | Blue-white screening in molecular cloning, reporter gene assays, yeast two-hybrid analysis[4][5][12][15] |

| Solubility of Substrate | Soluble in water (as a salt) or organic solvents like DMF[16] | Soluble in organic solvents like Dimethylformamide (DMF)[15][17] |

| Solubility of Product | Insoluble precipitate[1][18] | Insoluble precipitate[4][6][19] |

Signaling Pathways and Experimental Workflows

To visually represent the processes involving BCIP and X-Gal, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow for each.

Experimental Protocols

BCIP/NBT Staining for Western Blotting

Objective: To detect a target protein on a membrane using an alkaline phosphatase-conjugated secondary antibody and BCIP/NBT substrate.

Methodology:

-

Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBS with 0.1% Tween-20).[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[21]

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS with 0.1% Tween-20) to remove unbound primary antibody.[20][21]

-

Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[20][21]

-

Washing: Repeat the washing step as described in step 3 to remove unbound secondary antibody.

-

Substrate Incubation: Prepare the BCIP/NBT working solution according to the manufacturer's instructions. Incubate the membrane in the substrate solution in the dark, allowing the color to develop. This can take from a few minutes to several hours.[13][21]

-

Stopping the Reaction: Once the desired band intensity is achieved and before the background becomes excessive, stop the reaction by washing the membrane extensively with deionized water.[13][21]

-

Drying and Imaging: Air dry the membrane and document the results by scanning or photography.

X-Gal Staining for Blue-White Screening

Objective: To identify bacterial colonies containing recombinant plasmids through insertional inactivation of the lacZα gene.

Methodology:

-

Prepare X-Gal Stock Solution: Dissolve X-Gal in dimethylformamide (DMF) to a concentration of 20 mg/mL. Store this stock solution at -20°C, protected from light.[17][22]

-

Prepare IPTG Stock Solution: Prepare a 100 mM stock solution of Isopropyl β-D-1-thiogalactopyranoside (IPTG) in sterile water and store at -20°C.

-

Prepare Selective Media Plates:

-

Autoclave LB agar and cool to approximately 50°C.

-

Add the appropriate antibiotic (e.g., ampicillin).

-

Add IPTG to a final concentration of 0.1 to 1 mM.

-

Add the X-Gal stock solution to a final concentration of 40-80 µg/mL.[15]

-

Pour the plates and allow them to solidify. Store at 4°C in the dark for up to a month.[17]

-

-

Transformation and Plating: Following the ligation of the DNA insert into a plasmid vector containing the lacZα gene, transform competent E. coli cells (e.g., DH5α, which carries the lacZΔM15 mutation). Plate the transformed cells onto the prepared selective media plates.

-

Incubation: Incubate the plates overnight at 37°C.[22]

-

Colony Selection:

-

Blue colonies: These contain plasmids without an insert, resulting in a functional β-galactosidase that hydrolyzes X-Gal.[4][15][23]

-

White colonies: These contain recombinant plasmids where the insert has disrupted the lacZα gene, leading to a non-functional β-galactosidase. These are the colonies of interest for further analysis.[4][12][15]

-

Conclusion

References

- 1. biocompare.com [biocompare.com]

- 2. nbinno.com [nbinno.com]

- 3. The Alkaline Phosphatase Substrateï¼PNPP/BCIP/NBT [yacooscience.com]

- 4. nbinno.com [nbinno.com]

- 5. What are the applications of X - GAL? - Blog [hbynm.com]

- 6. X-gal - Wikipedia [en.wikipedia.org]

- 7. biocompare.com [biocompare.com]

- 8. nbinno.com [nbinno.com]

- 9. nacalai.com [nacalai.com]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad.com [bio-rad.com]

- 12. agscientific.com [agscientific.com]

- 13. kementec.com [kementec.com]

- 14. BCIP | Bioswisstec [bioswisstec.com]

- 15. biosynth.com [biosynth.com]

- 16. biotium.com [biotium.com]

- 17. goldbio.com [goldbio.com]

- 18. BCIP/NBT 1 Component Membrane Alkaline Phosphatase | B390 [leinco.com]

- 19. X-Gal (Beta-Galactosidase Substrate) (XGAL-0100) | Rockland [rockland.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]

- 22. google.com [google.com]

- 23. Blue–white screen - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for BCIP/NBT Staining in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) in conjunction with nitro blue tetrazolium (NBT) serves as a widely utilized chromogenic substrate system for the detection of alkaline phosphatase (AP) activity in Western blot analysis and other immunodetection methods.[1] This system yields an intense, insoluble dark blue or purple precipitate at the site of the target protein, providing a stable and easily visualized signal.[2] The reaction is initiated by the enzymatic hydrolysis of BCIP by alkaline phosphatase, which is typically conjugated to a secondary antibody. The resulting product then reduces NBT to form a diformazan precipitate, amplifying the signal at the location of the antigen-antibody complex.[1][3] This method is valued for its sensitivity, allowing for the detection of even low-abundance proteins, and the stability of the colored product, which does not fade upon exposure to light.[2]

Principle of the Reaction

The BCIP/NBT detection method is a two-step enzymatic reaction. First, the alkaline phosphatase (AP) enzyme, conjugated to the secondary antibody, dephosphorylates the BCIP substrate. This dephosphorylation generates an intermediate that subsequently dimerizes and oxidizes. In the second step, this process reduces the NBT, a yellow water-soluble dye, into a dark blue, water-insoluble diformazan precipitate. This precipitate accumulates at the location of the AP enzyme on the membrane, creating a visible band corresponding to the protein of interest.

Key Reagents and Buffers

Successful Western blot detection using BCIP/NBT relies on the correct preparation and use of several key buffers and solutions. It is crucial to use Tris-buffered saline (TBS) rather than phosphate-buffered saline (PBS) for applications involving alkaline phosphatase, as phosphate can inhibit AP activity.[4][5][6][7]

Table 1: Composition of Key Buffers and Solutions

| Buffer/Solution | Component | Concentration | pH | Notes |

| Tris-Buffered Saline (TBS) | Tris | 25 mM | 7.5 | Base buffer for washing and antibody dilution.[6] |

| NaCl | 150 mM | |||

| TBS with Tween 20 (TBST) | TBS | 1X | 7.5 | Contains a detergent to reduce non-specific binding.[5] |

| Tween 20 | 0.05% - 0.1% | |||

| Blocking Buffer | Non-fat dry milk or BSA | 3-5% (w/v) | 7.5 | Dissolved in TBS or TBST. BSA is preferred for phosphoprotein detection.[5] |

| Antibody Dilution Buffer | TBST | 1X | 7.5 | Often contains a lower concentration of blocking agent (e.g., 1% BSA or non-fat milk). |

| Alkaline Phosphatase (AP) Buffer | Tris-HCl | 100 mM | 9.5 | Used to equilibrate the membrane before adding the substrate.[8] |

| NaCl | 100 mM | |||

| MgCl₂ | 5 mM | |||

| BCIP Stock Solution | BCIP | 50 mg/mL | - | Dissolved in 100% dimethylformamide (DMF). Store at -20°C, protected from light.[9] |

| NBT Stock Solution | NBT | 50 mg/mL or 75 mg/mL | - | Dissolved in 70% DMF. Store at -20°C, protected from light.[8][9] |

Experimental Protocols

This section provides a detailed step-by-step protocol for performing Western blot analysis with BCIP/NBT detection, from membrane blocking to signal development.

I. Membrane Blocking

This step is critical for preventing the non-specific binding of antibodies to the membrane, which can lead to high background.[4][5][7]

-

Following protein transfer, wash the membrane briefly with TBST.

-

Immerse the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.

II. Antibody Incubation

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in antibody dilution buffer. Recommended dilutions typically range from 1:500 to 1:50,000, depending on the antibody's affinity and the protein's abundance.[10]

-

Decant the blocking buffer and incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8][10]

-

-

Washing:

-

Remove the primary antibody solution.

-

Wash the membrane three to four times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

-

-

Secondary Antibody Incubation:

-

Final Washing:

-

Remove the secondary antibody solution.

-

Wash the membrane four times for 5 minutes each with TBST to remove unbound secondary antibody. Follow with a final wash in TBS (without Tween 20) to remove any residual detergent.

-

III. Signal Development

-

Equilibration:

-

Briefly rinse the membrane with Alkaline Phosphatase (AP) Buffer to adjust the pH for optimal enzyme activity.[8]

-

-

Substrate Preparation:

-

Prepare the BCIP/NBT working solution immediately before use and protect it from light.[9]

-

For a 10 mL solution, add 33 µL of BCIP stock solution (50 mg/mL) and 44 µL of NBT stock solution (75 mg/mL) to 10 mL of AP buffer.[9] Alternatively, ready-to-use stabilized solutions are commercially available.[2]

-

-

Development:

-

Stopping the Reaction:

-

Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.[2] This will remove the substrate and halt the enzymatic reaction.

-

-

Drying and Storage:

-

Air dry the membrane completely.

-

For long-term storage, place the dry membrane between two sheets of clean paper and store it in the dark to prevent fading of the colored precipitate.[11]

-

Table 2: Summary of Incubation Times and Conditions

| Step | Reagent | Incubation Time | Temperature | Agitation |

| Blocking | Blocking Buffer | 1 hour or overnight | Room Temp or 4°C | Gentle |

| Primary Antibody | Diluted Primary Antibody | 1-2 hours or overnight | Room Temp or 4°C | Gentle |

| Washing | TBST | 3-4 x 5-10 min | Room Temp | Gentle |

| Secondary Antibody | Diluted AP-conjugated Secondary Antibody | 1 hour | Room Temp | Gentle |

| Washing | TBST, then TBS | 4 x 5 min | Room Temp | Gentle |

| Signal Development | BCIP/NBT Working Solution | 5-30 min | Room Temp | Gentle |

| Stopping Reaction | Deionized Water | 2-3 washes | Room Temp | Gentle |

Optimization and Troubleshooting

-

High Background: Insufficient blocking, inadequate washing, or excessively high antibody concentrations can lead to high background.[12] Ensure all steps are performed thoroughly. Using TBS instead of PBS is critical to avoid interference with the AP enzyme.[4][5][6][7]

-

Weak or No Signal: This could be due to low protein load, inefficient transfer, inactive primary or secondary antibodies, or incorrect buffer pH. Verify each step of the protocol, including protein transfer efficiency with Ponceau S staining.[8] Also, confirm the activity of the AP conjugate.[12]

-

Uneven Staining: Ensure the membrane is fully submerged in all solutions and that agitation is consistent. Insufficient volume of the BCIP/NBT solution can also cause patchy staining.[2]

Visualizations

Caption: Western Blot workflow with BCIP/NBT detection.

Caption: Chemical reaction pathway of BCIP/NBT.

References

- 1. nbinno.com [nbinno.com]

- 2. interchim.fr [interchim.fr]

- 3. A rapid, sensitive method for detection of alkaline phosphatase-conjugated anti-antibody on Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Western Blot Buffers | Thermo Fisher Scientific - SE [thermofisher.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. sysy.com [sysy.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. bio-rad.com [bio-rad.com]

- 12. seracare.com [seracare.com]

Application Notes and Protocols: Preparation of BCIP/NBT Working Solution from Stocks

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) working solution from stock solutions. This chromogenic substrate system is widely used for the sensitive detection of alkaline phosphatase (AP) activity in various applications, including Western blotting, immunohistochemistry (IHC), and in situ hybridization. The reaction of BCIP/NBT with alkaline phosphatase produces an insoluble, dark purple precipitate, allowing for the visualization of the target molecule.

Principle of the Reaction

The detection chemistry involves a two-step enzymatic reaction. First, alkaline phosphatase dephosphorylates the BCIP substrate. The resulting product then reduces the NBT, which in turn forms a water-insoluble dark purple formazan precipitate at the site of the enzymatic activity.

Data Presentation: Stock and Working Solution Compositions

The following tables summarize the typical concentrations and storage conditions for the stock solutions and the final working solution. Concentrations can be adapted based on specific experimental needs and manufacturer recommendations.

Table 1: Component Stock Solutions

| Component | Stock Concentration | Solvent | Storage Conditions | Shelf Life |

| BCIP (5-bromo-4-chloro-3-indolyl phosphate) | 15-50 mg/mL | 100% Dimethylformamide (DMF) | 4°C or -20°C, protected from light in an amber vial. | 3 months to 2 years. |

| NBT (nitro blue tetrazolium) | 30-75 mg/mL | 70% (v/v) DMF in deionized water | 4°C or -20°C, protected from light in an amber vial. | 3 months to 1 year. |

| Alkaline Phosphatase (AP) Buffer | 10X or 1X | Aqueous | 4°C or room temperature. | 1 month at room temperature (if bacteriostat is added). |

Table 2: Alkaline Phosphatase (AP) Buffer Composition (1X)

| Component | Final Concentration |

| Tris-HCl | 100 mM |

| NaCl | 100 mM |

| MgCl₂ | 5 mM |

| pH | 9.5 |

Note: For some applications, such as the DIG system, MgCl₂ may be omitted from the buffer to prevent background precipitation.

Table 3: Example Final Working Solution Composition

| Component | Volume of Stock per 10 mL of AP Buffer | Final Concentration (approximate) |

| BCIP Stock (50 mg/mL) | 33 µL | 0.165 mg/mL |

| NBT Stock (50 mg/mL) | 66 µL | 0.33 mg/mL |

Experimental Workflow Diagram

The following diagram illustrates the logical flow for preparing the BCIP/NBT working solution.

Caption: Workflow for preparing BCIP/NBT working solution.

Experimental Protocol

This protocol details the steps to prepare a 10 mL BCIP/NBT working solution. It is crucial to prepare the final working solution immediately before use to ensure optimal performance.

Materials:

-

BCIP (5-bromo-4-chloro-3-indolyl phosphate) powder or stock solution

-

NBT (nitro blue tetrazolium) powder or stock solution

-

Dimethylformamide (DMF)

-

Tris base

-

Sodium chloride (NaCl)

-

Magnesium chloride (MgCl₂)

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Calibrated pH meter

-

Pipettes and sterile pipette tips

-

Conical tubes or appropriate containers

Procedure:

Part 1: Preparation of Stock Solutions

If you are using commercially available stock solutions, proceed to Part 2.

-

Alkaline Phosphatase (AP) Buffer (1X, 100 mL):

-

Dissolve 1.21 g of Tris base, 0.58 g of NaCl, and 0.10 g of MgCl₂·6H₂O in 80 mL of deionized water.

-

Adjust the pH to 9.5 using HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

-

-

NBT Stock Solution (50 mg/mL):

-

Prepare a 70% DMF solution by mixing 7 mL of DMF with 3 mL of deionized water.

-

Dissolve 0.5 g of NBT in 10 mL of the 70% DMF solution.

-

Store in a light-protected container at 4°C or -20°C.

-

-

BCIP Stock Solution (50 mg/mL):

-

Dissolve 0.5 g of BCIP (p-toluidine salt) in 10 mL of 100% DMF.

-

Store in a light-protected container at 4°C or -20°C.

-

Part 2: Preparation of BCIP/NBT Working Solution (10 mL)

Note: This solution is light-sensitive and should be prepared fresh immediately before use and utilized within one hour.

-

To a 15 mL conical tube, add 10 mL of 1X AP Buffer.

-

Add 66 µL of the NBT stock solution (50 mg/mL) to the AP buffer and mix well by gentle vortexing or inversion.

-

Add 33 µL of the BCIP stock solution (50 mg/mL) to the NBT/buffer mixture.

-

Mix the solution again gently. The solution is now ready for use.

Part 3: Application and Stopping the Reaction

-

Immerse the membrane or tissue sample completely in the freshly prepared BCIP/NBT working solution.

-

Incubate at room temperature, protected from light. The development of the purple precipitate can occur within minutes and may be monitored visually. Optimal incubation times can range from a few minutes to several hours, depending on the abundance of the target protein.

-

To stop the color development, remove the substrate solution and wash the membrane or slide extensively with deionized water for 10 minutes with gentle agitation. Change the water at least once during this period.

-

The developed membrane can be dried and stored, protected from light.

Troubleshooting and Considerations

-

High Background: This can be caused by excessive antibody concentrations, insufficient blocking, or prolonged incubation with the substrate. If a large amount of precipitate forms in the solution before development is complete, it may settle on the membrane and cause high background. In such cases, decant the solution and add fresh working solution.

-

No or Weak Signal: This may result from inactive enzyme conjugate, incorrect antibody dilutions, or issues with protein transfer. Ensure all reagents are within their expiration dates and have been stored correctly.

-

Precipitate in Stock Solutions: If precipitates are observed in the stock solutions upon storage at low temperatures, they can often be redissolved by warming the solution to 37-50°C. If precipitates persist, they can be centrifuged out to avoid adding them to the working solution.

-

Endogenous Phosphatase Activity: In some tissues, endogenous phosphatases can lead to non-specific signal. To mitigate this, an inhibitor such as levamisole (1 mM final concentration) can be added to the working solution.

Revealing Gene Expression: A Detailed Protocol for In Situ Hybridization Using DIG-AP and BCIP/NBT

Application Notes for Researchers, Scientists, and Drug Development Professionals

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences (mRNA, DNA) within the morphological context of a cell or tissue. This method is invaluable for understanding gene expression patterns, diagnosing diseases, and evaluating the efficacy of therapeutic interventions. The digoxigenin (DIG) system, coupled with an anti-DIG antibody conjugated to alkaline phosphatase (AP) and the chromogenic substrate BCIP/NBT, offers a highly sensitive and specific non-radioactive method for detecting target sequences.

This document provides a comprehensive protocol for performing in situ hybridization using DIG-labeled probes and detection with an anti-DIG-AP antibody and BCIP/NBT substrate. The resulting dark purple precipitate provides a clear and permanent signal, enabling detailed microscopic analysis of gene expression at the cellular level.

Principle of the Method

The core of this technique lies in the specific hybridization of a DIG-labeled nucleic acid probe to its complementary target sequence within the prepared tissue or cells. Following hybridization, an antibody specifically recognizing the DIG hapten, and which is conjugated to the enzyme alkaline phosphatase (AP), is applied. In the final step, the substrate solution containing 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT) is added. The alkaline phosphatase enzymatically cleaves the phosphate group from BCIP. The resulting product dimerizes and, in the presence of NBT, forms an insoluble, dark purple precipitate at the site of probe hybridization.[1][2]

Experimental Workflow Overview

The following diagram outlines the major steps involved in the in situ hybridization protocol described below.

Detailed Experimental Protocol

This protocol is optimized for paraffin-embedded tissue sections but can be adapted for other sample types.

Materials and Reagents:

-

DIG-labeled RNA probe

-

Paraffin-embedded tissue sections on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

DEPC-treated water

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Proteinase K

-

Triethanolamine

-

Acetic Anhydride

-

Hybridization Buffer

-

Stringency Wash Buffers (SSC)

-

Blocking Reagent

-

Anti-Digoxigenin-AP, Fab fragments

-

BCIP (5-bromo-4-chloro-3-indolyl phosphate)

-

NBT (nitro blue tetrazolium)

-

Alkaline Phosphatase Buffer (NTM)

-

Mounting Medium

Quantitative Data Summary

| Step | Reagent/Parameter | Concentration/Setting | Incubation Time |

| Deparaffinization | Xylene | N/A | 2 x 8 minutes |

| Rehydration | Ethanol Series | 100%, 95%, 70%, 50% | 5 minutes each |

| Post-fixation | 4% PFA/PBS | 4% | 15 minutes |

| Permeabilization | Proteinase K in PBS | 10 µg/ml | 15 minutes |

| Acetylation | Acetic Anhydride in Triethanolamine buffer | 0.25% (v/v) | 10 minutes |

| Prehybridization | Hybridization Buffer | N/A | 1+ hours at 70°C |

| Hybridization | DIG-labeled probe in Hybridization Buffer | 1 µl probe per 80 µl buffer | Overnight (16-18 hours) at 70°C |

| Post-Hybridization Washes | 1X SSC/50% Formamide | N/A | 30 minutes at 65°C |

| 0.2X SSC | N/A | 2 x 20 minutes at 65°C | |

| RNase A in TNE buffer | 10 µg/ml | 30 minutes at 37°C | |

| Blocking | Blocking Reagent in MABT | 20% Sheep Serum, 2% Blocking Reagent | 1-2 hours at RT |

| Antibody Incubation | Anti-DIG-AP in Blocking Solution | 1:1500 - 1:5000 | Overnight at 4°C |

| Color Development | BCIP/NBT in NTM buffer | 2.5 µl each per 1 ml NTM | Hours to days, in the dark |

Step-by-Step Methodology

Day 1: Pretreatment and Hybridization

-

Deparaffinization and Rehydration:

-

Post-fixation and Permeabilization:

-

Acetylation:

-

Wash slides twice in 1X PBS for 3 minutes each.

-

Incubate in a freshly prepared solution of 0.1 M triethanolamine with 0.25% (v/v) acetic anhydride for 10 minutes to reduce non-specific binding.

-

-

Prehybridization and Hybridization:

-

Wash slides twice in 1X PBS for 5 minutes each.

-

Air-dry the slides completely.[4]

-

Apply 80 µl of pre-warmed (70°C) hybridization solution to each section and incubate in a humidified chamber for at least 1 hour at 70°C.[4]

-

Denature the DIG-labeled probe by heating at 80°C for 5 minutes and then immediately place on ice.

-

Dilute the denatured probe in pre-warmed hybridization buffer (e.g., 1 µl probe per 80 µl buffer).[4]

-

Remove the prehybridization solution and apply the probe-containing hybridization solution to the sections.

-

Cover with a coverslip and incubate overnight (16-18 hours) in a humidified chamber at 70°C.[4]

-

Day 2: Washes and Immunodetection

-

Post-Hybridization Washes:

-

Gently remove coverslips by immersing slides in 5X SSC at room temperature.[4]

-

Perform a high-stringency wash in 1X SSC/50% Formamide for 30 minutes at 65°C.[3][4]

-

Wash twice in 0.2X SSC for 20 minutes each at 65°C.[3]

-

Incubate in TNE buffer containing 10 µg/ml RNase A for 30 minutes at 37°C to remove non-specifically bound probe.[3][4]

-

Wash again in TNE for 10 minutes at 37°C.[4]

-

-

Immunological Detection:

-

Equilibrate the slides in MABT buffer (Maleic acid buffer with Tween-20).

-

Block non-specific binding sites by incubating the sections in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature in a humidified chamber.[3]

-

Dilute the anti-DIG-AP antibody in blocking solution (typically 1:1500 to 1:5000).

-

Incubate the sections with the antibody solution overnight at 4°C in a humidified chamber.[5]

-

Day 3: Color Development and Mounting

-

Post-Antibody Washes:

-

Chromogenic Reaction:

-

Prepare the color development solution by adding NBT and BCIP to the NTM buffer (e.g., 2.5 µl of each per 1 ml of NTM).[3]

-

Incubate the slides with the BCIP/NBT solution in a dark, humidified chamber.[3]

-

Monitor the color development under a microscope. This can take from a few hours to 3 days.[3]

-

Stop the reaction by washing the slides twice in PBS for 5 minutes each.[3]

-

-

Counterstaining and Mounting:

-

(Optional) Counterstain with a compatible nuclear stain like Nuclear Fast Red.

-

Dehydrate the sections through a graded ethanol series.

-

Clear in xylene and mount with a permanent mounting medium. Note: Some mounting media containing xylene can cause the NBT/BCIP precipitate to crystallize. It is advisable to use a compatible mounting medium.[6][7]

-

The DIG-AP and BCIP/NBT Signaling Pathway

The colorimetric detection in this protocol is a result of a two-step enzymatic reaction. First, the alkaline phosphatase (AP) enzyme, conjugated to the anti-DIG antibody, dephosphorylates the BCIP substrate. This is followed by the oxidation of the resulting intermediate by NBT, which is concomitantly reduced. This cascade leads to the formation of a stable, insoluble dark purple precipitate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. urmc.rochester.edu [urmc.rochester.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. NBT/BCIP Ready-to-Use Tablets Protocol Troubleshooting [sigmaaldrich.com]

- 7. NBT Protocol & Troubleshooting [sigmaaldrich.com]

Troubleshooting & Optimization

how to prevent precipitate formation in BCIP/NBT solution

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent precipitate formation in BCIP/NBT solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis of the BCIP/NBT reaction?

The BCIP/NBT system is a widely used chromogenic substrate for detecting alkaline phosphatase (AP) activity in applications like Western Blotting, Immunohistochemistry (IHC), and in situ hybridization.[1] The reaction involves two key components:

-

BCIP (5-Bromo-4-chloro-3-indolyl phosphate): This is the substrate for alkaline phosphatase. When AP dephosphorylates BCIP, it forms an intermediate that dimerizes to produce a blue-colored indigo dye.[2][3][4]

-

NBT (Nitro blue tetrazolium): NBT acts as an oxidizing agent. It gets reduced by the hydrogen ions released during the dimerization of the BCIP product, resulting in the formation of an intensely colored, insoluble dark-blue/purple precipitate called NBT-formazan.[2][3][5] This final precipitate is what allows for the visualization of the target protein or nucleic acid.

Q2: Why is a precipitate forming in my BCIP/NBT solution?

Precipitate formation can occur for several reasons, often related to the chemical stability of the reagents and the reaction conditions:

-

Incorrect pH: The optimal pH for the alkaline phosphatase reaction using BCIP/NBT is around 9.5.[6][7] Deviations from this pH can affect enzyme activity and substrate stability, leading to precipitation.

-

Exposure to Air and Light: The NBT component is sensitive to air (specifically CO2) and light.[5] Exposure can cause auto-oxidation and the formation of non-specific precipitates.

-

Presence of Inorganic Phosphate: Phosphate is a potent inhibitor of alkaline phosphatase.[5][8] Using phosphate-based buffers (e.g., PBS) will interfere with the enzymatic reaction and can contribute to poor signal and potential precipitation.

-

High Enzyme Concentration: Very high concentrations of alkaline phosphatase on a membrane or tissue can lead to a rapid accumulation of the precipitate, which may then fall out of solution and settle on the surface, causing high background.[9]

-

Improper Storage: Storing the solution at incorrect temperatures or for extended periods beyond its shelf life can lead to degradation of the components and precipitate formation.

-

Contamination: Contamination of the buffer or substrate solution with particulates or other reactive substances can seed precipitate formation.

Troubleshooting Guide

Issue: Precipitate in the BCIP/NBT Working Solution

| Potential Cause | Recommended Solution |

| Incorrect Buffer pH | Ensure the detection buffer (e.g., Tris-buffered saline) is adjusted to pH 9.5 at 20°C.[6][7] |

| Exposure to Air | Prepare the working solution just before use.[4][9] When incubating, use airtight containers (e.g., sealed coplin jars or bags) to minimize exposure to air.[6] |

| Use of Phosphate Buffers | Avoid using phosphate-based buffers (PBS) in the final wash steps before substrate incubation and for preparing the BCIP/NBT solution.[5] Use a Tris-based buffer instead. |

| Light Exposure | Protect the working solution and the reaction from light by covering the container with aluminum foil or performing the incubation in the dark.[5][10] |

Issue: Precipitate in the Concentrated BCIP/NBT Stock Solution

| Potential Cause | Recommended Solution |

| Storage Conditions | Store the stock solution at the recommended temperature (typically 2-8°C or -20°C) and protected from light.[4][5] |

| Crystallization upon Chilling | If crystals are observed in the stock solution, warm it to 37-50°C and gently mix to redissolve the precipitate.[6] If the precipitate does not dissolve, centrifuge the tube and pipette the supernatant for use to avoid transferring the precipitate to your working solution.[6] |

Issue: Non-specific Precipitate or High Background on Membrane/Slide

| Potential Cause | Recommended Solution |

| Drying of the Specimen | Ensure that the membrane or tissue section does not dry out at any stage of the procedure, as this can cause non-specific staining. |

| Overfixation of Tissue | In immunohistochemistry, overfixation of the tissue can sometimes lead to a generalized blue background.[6] |

| Lipid Droplets in Tissue | In some tissues like the heart, the color precipitate can get trapped in intracellular lipid droplets. This can be resolved by delipidizing the sections with chloroform before prehybridization.[6] |

| Incompatible Mounting Medium | Avoid using xylene-based mounting media, as they can cause the NBT-formazan precipitate to crystallize over time. Use an aqueous or organic mounting medium that is compatible with BCIP/NBT. |

| High Enzyme Concentration | If the precipitate forms too rapidly and causes background, consider diluting the enzyme-conjugated antibody. If a large amount of precipitate forms in the solution during development, you can decant the solution and add fresh substrate.[9] |

Experimental Protocols

Western Blot Detection with BCIP/NBT

This protocol outlines the key steps for chromogenic detection on a nitrocellulose or PVDF membrane, with an emphasis on preventing precipitate formation.

-

Final Washes: After incubation with the alkaline phosphatase-conjugated secondary antibody, wash the membrane three times for 5 minutes each with a Tris-based buffer (e.g., TBS: 50 mM Tris, 150 mM NaCl, pH 7.5). Crucially, do not use a phosphate-based buffer.

-

Equilibration: Briefly wash the membrane once with the AP detection buffer (100 mM Tris, 100 mM NaCl, 50 mM MgCl₂, pH 9.5). This step equilibrates the membrane to the optimal pH for the enzyme.

-

Substrate Preparation: Prepare the BCIP/NBT working solution immediately before use.[4][9] If using concentrated stocks, add the appropriate amount of NBT and BCIP to the chilled AP detection buffer. Protect the solution from light.

-

Incubation: Place the membrane in a clean container and add enough BCIP/NBT solution to completely cover the surface. Incubate at room temperature in the dark.[10] To prevent exposure to air, the incubation can be performed in a sealed bag.

-

Development: Monitor the color development. This can take anywhere from 5 minutes to several hours, depending on the abundance of the target protein.

-

Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the membrane extensively with deionized water.[5][9] This removes the substrate and prevents further color development and potential background signal.

-

Drying and Storage: Dry the membrane completely and store it protected from light.

Visualizations

BCIP/NBT Reaction Pathway

Caption: The enzymatic reaction of BCIP and NBT catalyzed by alkaline phosphatase.

Troubleshooting Logic for Precipitate Formation

Caption: A decision-making flowchart for troubleshooting precipitate formation.

References

- 1. biocompare.com [biocompare.com]

- 2. nacalai.com [nacalai.com]

- 3. researchgate.net [researchgate.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. kementec.com [kementec.com]

- 6. NBT Protocol & Troubleshooting [merckmillipore.com]

- 7. NBT Crystals Protocol Troubleshooting [merckmillipore.com]

- 8. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 9. bio-rad.com [bio-rad.com]

- 10. scrippslabs.com [scrippslabs.com]

Optimizing BCIP/NBT Color Development: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) color development in applications such as Western blotting and immunohistochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind BCIP/NBT color development?

A1: The BCIP/NBT substrate system is used for the detection of alkaline phosphatase (AP) activity. In this reaction, alkaline phosphatase dephosphorylates BCIP, which then oxidizes and reduces NBT. This series of reactions results in the formation of a dark-blue or purple insoluble precipitate at the site of the enzyme activity, allowing for the visualization of the target molecule.[1][2][3][4][5]

Q2: What is a typical incubation time for BCIP/NBT development?

A2: The optimal incubation time can vary depending on the specific application (e.g., Western blot, immunohistochemistry), the activity of the alkaline phosphatase conjugate, and the abundance of the target protein. Generally, color development is visible within 5 to 30 minutes at room temperature.[3][6][7] It is crucial to monitor the color development to achieve the desired signal-to-noise ratio.

Q3: How can I stop the BCIP/NBT color development reaction?

A3: To stop the reaction, immerse the membrane or slide in distilled or deionized water for several minutes.[6][8][9] This will halt the enzymatic activity of alkaline phosphatase.

Q4: Can I extend the incubation time for a stronger signal?

A4: Yes, the incubation time can be extended, sometimes up to 24 hours, to increase the sensitivity of detection, particularly for low-abundance targets.[10][11] However, longer incubation times may also lead to higher background staining.[8] It is recommended to perform the incubation in the dark to improve staining with longer incubation times.[11]

Q5: What might cause a weak or no signal?

A5: Several factors can contribute to a weak or absent signal, including:

-

Inactive enzyme conjugate.

-

Incorrect concentration of primary or secondary antibodies.

-

Insufficient incubation times for antibodies or the substrate.

-

Use of phosphate-containing buffers, as phosphate inhibits alkaline phosphatase.[6][7]

-

Excessive washing of the membrane or slide.[6]

Q6: What leads to high background staining?

A6: High background can be caused by:

-

Antibody concentrations being too high.

-

Insufficient blocking of non-specific sites.

-

Inadequate washing.[1]

-

Prolonged substrate incubation.[8]

-

Endogenous phosphatase activity in the sample.[6]

-

Over-fixation of tissue in immunohistochemistry.[12]

Troubleshooting Guides

Weak or No Signal

| Potential Cause | Recommended Solution |

| Inactive Alkaline Phosphatase | Verify enzyme activity by mixing a small amount of conjugate with the BCIP/NBT substrate. A color change should be observed. |

| Suboptimal Antibody Concentration | Optimize the concentrations of both the primary and secondary antibodies through titration experiments. |

| Insufficient Incubation Time | Increase the incubation time for the primary antibody, secondary antibody, or the BCIP/NBT substrate. Monitor development closely.[6] |

| Inhibitors Present | Ensure that no phosphate-containing buffers were used, as phosphate inhibits alkaline phosphatase.[6][7] |

| Low Target Abundance | Increase the amount of protein loaded on the gel for Western blotting. |

| Excessive Washing | Adhere to the recommended washing times and volumes to avoid stripping the antibodies from the target.[6] |

High Background

| Potential Cause | Recommended Solution |

| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibodies. |

| Insufficient Blocking | Increase the blocking time or try a different blocking agent. |

| Inadequate Washing | Increase the number or duration of wash steps after antibody incubations.[1] |

| Prolonged Substrate Incubation | Decrease the incubation time with the BCIP/NBT substrate. Stop the reaction as soon as the specific signal is sufficiently developed.[6] |

| Endogenous Phosphatase Activity | For tissues with high endogenous alkaline phosphatase activity, consider adding an inhibitor like levamisole to the substrate solution.[10][13] |

| Contaminated Reagents | Ensure all buffers and solutions are freshly prepared and free of contaminants. |

| Precipitate Formation in Substrate | If precipitate forms in the BCIP/NBT solution, it can settle on the membrane and cause background. Consider replacing the substrate solution during incubation if a large amount of precipitate forms.[8] |

Experimental Protocols

Standard Western Blot BCIP/NBT Detection Protocol

-

Washing: After incubation with the alkaline phosphatase-conjugated secondary antibody, wash the membrane three to four times for 5 minutes each with a suitable wash buffer (e.g., TBS with 0.05% Tween-20).[6]

-

Substrate Preparation: Prepare the BCIP/NBT working solution according to the manufacturer's instructions. Ready-to-use solutions are also available.

-

Incubation: Remove the excess wash buffer from the membrane and add the BCIP/NBT solution to completely cover the surface.[1] Incubate at room temperature, protected from light.

-

Color Development: Monitor the development of the purple precipitate. This typically occurs within 5 to 30 minutes.[6][7]

-

Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane with several changes of purified water.[6]

-

Drying and Storage: Air dry the membrane and store it protected from light to prevent fading.[6]

Visualizations

BCIP/NBT Signaling Pathway

Caption: The enzymatic reaction of BCIP/NBT with Alkaline Phosphatase.

Experimental Workflow for BCIP/NBT Detection

Caption: A typical experimental workflow for BCIP/NBT colorimetric detection.

Troubleshooting Logic for BCIP/NBT Development

Caption: A logical flowchart for troubleshooting common BCIP/NBT issues.

References

- 1. interchim.fr [interchim.fr]

- 2. nacalai.com [nacalai.com]

- 3. BCIP/NBT | Intense blue/purple precipitate| Very Stable [kementec.com]

- 4. nbinno.com [nbinno.com]

- 5. apexbt.com [apexbt.com]

- 6. seracare.com [seracare.com]

- 7. kementec.com [kementec.com]

- 8. bio-rad.com [bio-rad.com]

- 9. scrippslabs.com [scrippslabs.com]

- 10. Protocol for BCIP/NBT Alkaline Phosphatase Substrate Solution - IHC WORLD [ihcworld.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. NBT Protocol & Troubleshooting [sigmaaldrich.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

effect of pH on BCIP/NBT reaction efficiency and color

This guide provides troubleshooting advice and frequently asked questions regarding the use of BCIP/NBT substrate, with a specific focus on the impact of pH on reaction efficiency and color development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the BCIP/NBT reaction?

The optimal pH for the BCIP/NBT reaction is approximately 9.5.[1][2][3] This alkaline environment is crucial for the efficient activity of alkaline phosphatase (AP), the enzyme that catalyzes the color development. It is recommended to use a Tris-based buffer, such as 0.1 M Tris-HCl, to maintain this pH.[4][5]

Q2: What happens if the pH of my substrate buffer is incorrect?

An incorrect pH can lead to several issues, including reduced reaction efficiency, which results in a weak signal, or variations in the final color of the precipitate. If the pH is not optimal, you may observe a brownish-purple precipitate instead of the expected intense blue-purple color.[6]

Q3: Why is my signal brown or purple instead of the expected blue-purple?

The final color of the NBT/BCIP precipitate can vary from blue to brown or purple. While the abundance of the target molecule is a primary factor, the pH of the detection solution plays a significant role and should be carefully adjusted to 9.5.[1] A suboptimal pH can result in a shift towards a brown-purple hue.[6]

Q4: Can the pH of the buffer contribute to high background staining?

While other factors like over-fixation of tissue or insufficient washing are more common causes of high background[2][7], an incorrect buffer pH can contribute to non-specific staining. If you experience high background, it is always advisable to check and confirm that your detection buffer is at pH 9.5.[2]

Q5: How do I properly prepare and adjust the pH of the BCIP/NBT substrate buffer?

To prepare the buffer, you typically use 0.1 M Tris-HCl with 0.1 M NaCl and 50 mM MgCl2.[4] The pH should be carefully adjusted to 9.5 using HCl.[5] It is important to measure the pH at the temperature you will be performing the reaction, or as specified by the manufacturer (e.g., at 20°C).[1]

Troubleshooting Guide

Problem: Weak or No Signal

If you are observing a weak signal or no signal at all, consider the following troubleshooting steps related to pH:

-

Verify Buffer pH: Use a calibrated pH meter to confirm that your alkaline phosphatase buffer is at pH 9.5.

-

Fresh Buffer: Prepare fresh buffer for each experiment, as the pH of Tris buffers can drift over time due to CO2 absorption from the atmosphere.

-

Avoid Phosphate Buffers: Do not use phosphate-based buffers, as inorganic phosphate is a potent inhibitor of alkaline phosphatase.[8]

Problem: High Background

High background can obscure your specific signal. Here are some pH-related tips to reduce it:

-

Confirm Optimal pH: Ensure your detection buffer is precisely at pH 9.5. Deviations can sometimes lead to non-specific precipitate formation.[2]

-

Minimize Air Exposure: Keep the detection solution in airtight containers when possible, as exposure to air can sometimes contribute to background issues.[1]

-

Sufficient Washing: Ensure adequate washing steps before adding the substrate solution to remove any residual unbound reagents. A quick rinse with the pH 9.5 buffer before adding the substrate can be beneficial.[7]

Problem: Incorrect Color Development (Brownish/Purple Tinge)

If the precipitate color is not the expected deep blue-purple:

-

Check pH: This is the most common cause of color variation. Remake your buffer and carefully adjust the pH to 9.5.[6]

-

Target Abundance: Be aware that very low levels of the target molecule can sometimes result in a different color shade.

Data Presentation

Effect of pH on BCIP/NBT Reaction

| pH Level | Reaction Efficiency | Precipitate Color | Potential Issues |

| < 9.0 | Substantially Reduced | Brownish-Purple to Weak Blue | Weak or no signal |

| 9.5 (Optimal) | Maximum | Intense Blue-Purple | None (Ideal Condition) |

| > 10.0 | May be Reduced | Variable (Can be Purple-Turquoise)[9] | Potential for increased background |

Experimental Protocols

Preparation of Alkaline Phosphatase (AP) Buffer (pH 9.5)

-

Reagents:

-

Tris Base

-

Sodium Chloride (NaCl)

-

Magnesium Chloride (MgCl₂)

-

Hydrochloric Acid (HCl) for pH adjustment

-

Deionized Water

-

-

Procedure:

-

To prepare 1 liter of buffer, dissolve 12.11 g of Tris base (to make 100mM), 5.84 g of NaCl (to make 100mM), and 10.17 g of MgCl₂·6H₂O (to make 50mM) in approximately 800 ml of deionized water.[4]

-

Stir until all components are fully dissolved.

-

Carefully adjust the pH to 9.5 using HCl.[5]

-

Bring the final volume to 1 liter with deionized water.

-

Store at room temperature.

-

BCIP/NBT Working Solution Preparation

This is a general protocol; always refer to the manufacturer's specific instructions.

-

Reagents:

-

Procedure:

Detection Protocol for Western Blotting/Immunohistochemistry

-